molecular formula C8H7F3O3 B1472420 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid CAS No. 1547094-76-7

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid

Cat. No. B1472420
CAS RN: 1547094-76-7
M. Wt: 208.13 g/mol
InChI Key: NPXKINXWFNNZQO-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid” is a chemical compound with the CAS Number: 923163-46-6 . It has a molecular weight of 224.14 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,4,4-trifluoro-3-(2-furyl)-3-hydroxybutanoic acid . The InChI code is 1S/C8H7F3O4/c9-8(10,11)7(14,4-6(12)13)5-2-1-3-15-5/h1-3,14H,4H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the sources I found do not provide more detailed physical and chemical properties.

Scientific Research Applications

Pharmaceutical Intermediates

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilicity and bioisosteric properties, which can improve the metabolic stability of pharmaceuticals .

Organic Synthesis

This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. Its furan ring can undergo various organic reactions, providing a pathway to synthesize diverse organic compounds with potential applications in drug development and materials science .

Material Science

In material science, 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be used to modify surface properties of materials. The fluorinated side chain can impart hydrophobicity, which is beneficial for creating water-resistant coatings or self-cleaning surfaces .

Agrochemical Research

The compound’s unique structure makes it a candidate for the synthesis of agrochemicals. Its ability to act as a growth regulator or as a part of a pesticide formulation is being explored to enhance agricultural productivity .

Fluorinated Building Blocks

Fluorinated compounds are sought after in the development of building blocks for organic electronics. The trifluoromethyl group in 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be utilized to introduce electron-withdrawing properties, which are essential in the design of semiconductors and photovoltaic materials .

Catalysis

This compound can act as a ligand in catalytic systems. Its furan moiety can coordinate to metal centers, facilitating various catalytic reactions that are crucial in industrial processes .

Analytical Chemistry

In analytical chemistry, derivatives of 4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid can be used as standards or reagents in chromatography and mass spectrometry to quantify or identify other compounds in complex mixtures .

Research Tool in Biochemistry

The compound can be used as a research tool in biochemistry to study enzyme mechanisms, especially those involving carboxylic acid substrates. Its structural analogs can act as inhibitors or probes to understand enzyme-substrate interactions .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,4,4-trifluoro-3-(furan-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)5(4-7(12)13)6-2-1-3-14-6/h1-3,5H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXKINXWFNNZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-(furan-2-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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